5-Hydroxy-2,4-dioxopentanoate
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Overview
Description
5-hydroxy-2,4-dioxopentanoate is a hydroxy monocarboxylic acid anion that is the conjugate base of 5-hydroxy-2,4-dioxopentanoic acid. It is a conjugate base of a 5-hydroxy-2,4-dioxopentanoic acid.
Scientific Research Applications
Chemical Synthesis and Derivatives
5-Hydroxy-2,4-dioxopentanoate has been studied for its role in the synthesis of various chemical compounds. Usachev, Bizenkov, and Sosnovskikh (2007) demonstrated its use in the synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives, highlighting its potential in creating novel chemical structures (Usachev, Bizenkov, & Sosnovskikh, 2007). Similarly, Gein et al. (2010) explored its application in three-component reactions, which resulted in various nitrogen-containing heterocycles, demonstrating the versatility of this compound in synthetic organic chemistry (Gein, Kasimova, Aliev, & Vakhrin, 2010).
Medical and Biological Research
In medical research, Badalassi et al. (2002) developed a selective HIV-Protease assay using a derivative of this compound. This assay allows for the spectrophotometric detection of HIV-protease activity, representing a significant contribution to HIV research and diagnostics (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Environmental and Atmospheric Studies
This compound has also been studied in the context of environmental science. Martín et al. (2002) examined its role in the formation and atmospheric reactions of 4,5-dihydro-2-methylfuran, a compound derived from the photooxidation of n-pentane. This research contributes to understanding atmospheric chemistry and the impact of hydrocarbons on air quality (Martín, Tuazon, Aschmann, Arey, & Atkinson, 2002).
Polyhydroxyalkanoates and Tissue Engineering
In the field of biomaterials, Chen and Wu (2005) discussed the application of polyhydroxyalkanoates (PHAs), which include compounds derived from this compound, in tissue engineering. These materials have been used to develop medical devices and repair tissues, demonstrating the biomedical potential of derivatives of this compound (Chen & Wu, 2005).
Properties
Molecular Formula |
C5H5O5- |
---|---|
Molecular Weight |
145.09 g/mol |
IUPAC Name |
5-hydroxy-2,4-dioxopentanoate |
InChI |
InChI=1S/C5H6O5/c6-2-3(7)1-4(8)5(9)10/h6H,1-2H2,(H,9,10)/p-1 |
InChI Key |
PHPQIPPBBQUFII-UHFFFAOYSA-M |
SMILES |
C(C(=O)CO)C(=O)C(=O)[O-] |
Canonical SMILES |
C(C(=O)CO)C(=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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